(2R,3R)-2-Tert-butyloxane-3-carbohydrazide

Description

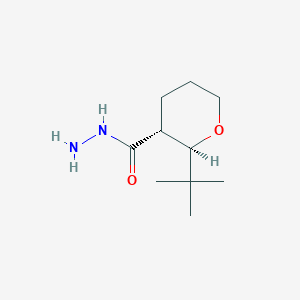

(2R,3R)-2-Tert-butyloxane-3-carbohydrazide is a chiral carbohydrazide derivative featuring a tetrahydropyran (oxane) ring substituted with a tert-butyl group at the 2-position and a carbohydrazide (-CONHNH₂) moiety at the 3-position. The tert-butyl group enhances lipophilicity and steric bulk, while the carbohydrazide functional group enables reactivity in condensation and complexation reactions .

Properties

IUPAC Name |

(2R,3R)-2-tert-butyloxane-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)8-7(9(13)12-11)5-4-6-14-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBRBSPOMTXFJP-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(CCCO1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1[C@@H](CCCO1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Tert-butyloxane-3-carbohydrazide typically involves the reaction of tert-butyl oxirane with carbohydrazide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. The use of microreactors also allows for safer handling of reactive intermediates and hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Tert-butyloxane-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-Tert-butyloxane-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of chiral compounds.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Tert-butyloxane-3-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The tert-butyl group may also play a role in modulating the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

Table 1: Structural Comparison

Key Observations :

Key Findings :

- The target’s synthesis mirrors hydrazone-forming reactions (), but its stereospecificity requires chiral resolution or asymmetric catalysis, unlike simpler tert-butyl-protected amino acids () .

- tert-Butyl groups in all cases improve solubility in organic solvents, facilitating purification .

Physicochemical and Spectroscopic Properties

Table 3: NMR and Crystallographic Data

Biological Activity

Overview of (2R,3R)-2-Tert-butyloxane-3-carbohydrazide

This compound is a derivative of hydrazine, which has been studied for its potential biological activities. Compounds in this class often exhibit various pharmacological properties, including antibacterial, antifungal, and anticancer activities. The specific biological activity of this compound may depend on its structural features and functional groups.

Antibacterial Properties

Hydrazine derivatives have shown promise in antibacterial applications. For example, some derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with bacterial cell wall synthesis or protein function. Studies indicate that modifications to the hydrazine core can enhance antibacterial efficacy.

Antifungal Activity

Similar compounds have demonstrated antifungal properties against various fungi, including Candida species. The mechanism often involves disrupting fungal cell membranes or inhibiting key metabolic pathways.

Anticancer Effects

Certain hydrazine derivatives have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through various mechanisms, such as DNA damage or inhibition of cell proliferation. Research has indicated that structural modifications can significantly affect their potency and selectivity toward cancer cells.

Case Studies

- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of hydrazine derivatives and found that specific modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Efficacy : Research published in Mycopathologia demonstrated that certain hydrazine compounds exhibited significant antifungal activity against Candida albicans, suggesting potential for therapeutic applications in treating fungal infections .

- Anticancer Research : A study featured in Cancer Letters reported that a class of hydrazine derivatives induced apoptosis in breast cancer cell lines through the activation of caspases and mitochondrial dysfunction .

Q & A

Q. What are the key steps and challenges in synthesizing (2R,3R)-2-Tert-butyloxane-3-carbohydrazide?

- Methodological Answer : Synthesis typically involves multi-step reactions to preserve stereochemistry. For example:

- Step 1 : Activation of the carboxylic acid group (e.g., using tert-butyl chloroformate) to form the tert-butyl ester.

- Step 2 : Hydrazide formation via reaction with hydrazine derivatives under anhydrous conditions.

- Step 3 : Purification via column chromatography or crystallization to isolate the (2R,3R) enantiomer.

Challenges include maintaining stereochemical integrity during hydrazide formation and avoiding racemization. Solvents like dichloromethane or acetonitrile are preferred for their inertness .

Q. Which analytical techniques are critical for confirming stereochemistry and purity?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to validate enantiomeric excess (>98%) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar epoxide-carboxamide compounds .

- NMR Spectroscopy : and NMR (e.g., 400 MHz) identifies diastereotopic protons and confirms tert-butyl group integration .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer :

- Enzyme Studies : Acts as a chiral substrate for investigating hydrolase or transferase mechanisms (e.g., monitoring reaction kinetics via UV-Vis spectroscopy) .

- Drug Precursor : Serves as an intermediate in synthesizing bioactive molecules, such as protease inhibitors, by functionalizing the carbohydrazide group .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) during esterification to enhance enantioselectivity.

- Dynamic Kinetic Resolution : Employ enzymes like lipases to resolve racemic mixtures under controlled pH and temperature .

- Process Monitoring : Implement inline FTIR or polarimetry to track enantiomeric ratios in real-time .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using tools like PRISMA guidelines, focusing on variables such as cell line specificity or assay conditions (e.g., IC variations in cancer vs. normal cells).

- Structural-Activity Relationships (SAR) : Map functional group modifications (e.g., tert-butyl vs. methyl substitutions) to activity trends, as seen in analogous TS gene polymorphism studies .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.